Sodium perfluorooctanoate
Overview
Description
Sodium perfluorooctanoate is a fluorinated surfactant with the chemical formula C8F15NaO2. It is known for its unique properties, including very low surface tension, high fluidity, low dielectric constant, high vapor pressure, high compressibility, and high gas solubility . These properties make it significantly more surface-active than its hydrocarbon counterparts, making it irreplaceable in many applications .
Mechanism of Action
Target of Action
Sodium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), is a type of fluorinated surfactant . The primary targets of this compound are the micelles formed in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and they play a crucial role in the action of this compound .
Mode of Action
The mode of action of this compound involves its interaction with micelles. The compound starts to aggregate at a certain concentration, forming pre-micelles of perfluorooctanoate ions . These pre-micelles capture counterions and form micelles at a critical micelle concentration (CMC) . The micelles at the CMC are highly ionized and strongly hydrated . The addition of urea to an aqueous solution of this compound decreases the CMC and increases the counterion dissociation . This suggests that urea localizes at the micelle surface in a manner that reduces headgroup repulsions .
Biochemical Pathways
It is known that the compound influences the self-aggregation mechanism of surfactants in aqueous solutions . This process can affect various biochemical pathways, particularly those involving surfactant interactions.
Pharmacokinetics
Due to its surfactant properties, it is expected to have high bioavailability and persistence in the environment .
Result of Action
The result of this compound’s action is the formation of micelles in aqueous solutions . These micelles are highly ionized and strongly hydrated . The presence of urea increases the surface area per headgroup and decreases the packing density at the micelle surface . This suggests that this compound’s action results in changes in the structure and properties of micelles .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of urea in the solution affects the micellization of the compound . Additionally, the compound is persistent in the environment and resistant to degradation . This means that environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Sodium perfluorooctanoate plays a role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serum albumin, a major protein in the blood, by binding to its hydrophobic pockets. This interaction can alter the protein’s conformation and affect its function. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .
Cellular Effects
This compound affects various types of cells and cellular processes. It can disrupt cell membrane integrity by integrating into the lipid bilayer, leading to increased membrane permeability. This compound also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in lipid metabolism and inflammation. This compound has been shown to alter gene expression by activating or repressing specific genes involved in these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, altering their structure and function. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is highly stable and resistant to degradation, maintaining its activity for extended periods. Long-term exposure to this compound can lead to chronic effects on cellular function, such as persistent activation of inflammatory pathways and disruption of metabolic processes. In vitro studies have shown that this compound can accumulate in cells over time, leading to increased toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild alterations in liver function and lipid metabolism. At high doses, this compound can induce severe toxic effects, including liver damage, endocrine disruption, and developmental toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause damage. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in lipid and carbohydrate metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. This compound can also interact with cell membrane transporters, allowing it to enter and accumulate in specific tissues. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The compound may also localize to lipid droplets, affecting lipid storage and metabolism. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium perfluorooctanoate is typically synthesized through the electrochemical fluorination of octanoic acid. This process involves the substitution of hydrogen atoms with fluorine atoms in the presence of an electrolyte solution. The reaction conditions include a high voltage to drive the fluorination process and a controlled temperature to ensure the stability of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale electrochemical cells. The process involves the continuous feeding of octanoic acid into the cell, where it undergoes fluorination. The product is then purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium perfluorooctanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which are highly electronegative. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions and amines. The reactions typically occur under basic conditions to facilitate the substitution process .
Major Products: The major products formed from these reactions include perfluorooctanoic acid derivatives, which retain the fluorinated carbon chain but have different functional groups attached .
Scientific Research Applications
Sodium perfluorooctanoate has a wide range of applications in scientific research due to its unique properties:
Comparison with Similar Compounds
Perfluorooctanoic acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
Perfluorooctane sulfonate: Another fluorinated surfactant with similar properties but a different functional group, making it more effective in certain applications.
Uniqueness: Sodium perfluorooctanoate is unique due to its combination of a highly fluorinated carbon chain and a sodium ion, which gives it exceptional solubility in water and strong surfactant properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required .
Properties
CAS No. |
335-95-5 |
---|---|
Molecular Formula |
C8HF15NaO2 |
Molecular Weight |
437.06 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |
InChI Key |
ORWIEAKWZZIQKG-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] |
335-95-5 | |
Pictograms |
Irritant |
Related CAS |
335-67-1 (Parent) |
Synonyms |
ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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